1-Prop-2-enylcyclobutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

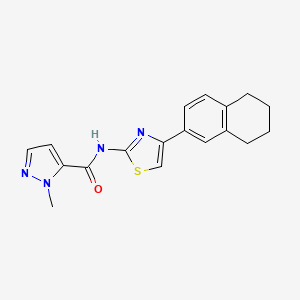

1-Prop-2-enylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2229435-12-3 . It has a molecular weight of 147.65 . The IUPAC name for this compound is 1-allylcyclobutan-1-amine hydrochloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for 1-Prop-2-enylcyclobutan-1-amine hydrochloride is 1S/C7H13N.ClH/c1-2-4-7(8)5-3-6-7;/h2H,1,3-6,8H2;1H . This code provides a specific description of the structure of the molecule. For a detailed molecular structure analysis, it would be best to use a molecular editor or a similar tool that can interpret this InChI code and generate a visual representation of the molecule.It is a powder in its physical form . The storage temperature for this compound is 4 degrees Celsius . For a detailed analysis of the physical and chemical properties of this compound, it would be best to refer to a specific research paper or chemical database that provides this information.

Scientific Research Applications

Synthesis and Functionalization of Cyclobutane Derivatives

1-Prop-2-enylcyclobutan-1-amine;hydrochloride is a compound of interest in the synthesis of amine-substituted cyclobutanes, which are pivotal substructures in biologically active compounds. The synthetic methodologies that produce polysubstituted aminocyclobutanes in a highly diastereo- and enantioselective manner are crucial. The CuH-catalyzed hydroamination of strained trisubstituted alkenes, such as 1-substituted cyclobutenes and cyclopropenes, has been demonstrated to be an effective strategy. These methods leverage the enhanced reactivity of strained trisubstituted alkenes to achieve selective synthesis of various aminocyclobutane derivatives, highlighting an important application in drug discovery and development (Feng et al., 2019).

Heterocyclic Compound Synthesis

The compound also finds utility in the synthesis of highly functionalized heterocycles. It serves as a building block for nucleophilic substitution reactions, leading to the formation of enamines, amidines, and amides. These intermediates can undergo cyclization to yield a diverse range of heterocyclic compounds, including pyrazoles, pyrimidines, and pyridopyrimidines. This ability to generate rigid amino-3-azabicyclo[3.1.0]hexane moieties and their derivatives is essential for creating novel chemical entities with potential biological activity, providing a valuable tool for medicinal chemistry (Zapol'skii et al., 2012).

VLA-4 Antagonists Development

Another application is in the development of novel VLA-4 antagonists, which are important in the treatment of inflammatory diseases. The facile condensation of cyclobuta-1,3-diones with phenylalanine-derived primary amines, followed by substitution reactions, has been used to prepare a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones. These compounds have shown potency as VLA-4 antagonists, indicating their potential therapeutic applications (Brand et al., 2003).

Amide Bond Formation in Bioconjugation

The compound is also relevant in the study of amide bond formation mechanisms, especially in aqueous media, which is fundamental for bioconjugation techniques. Research into the reaction mechanisms between carboxylic acids and amines in the presence of carbodiimide hydrochloride has provided insights into the conditions that favor amide formation. This knowledge is crucial for designing more efficient bioconjugation strategies, which are widely used in the development of biologically active conjugates and drug delivery systems (Nakajima & Ikada, 1995).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name |

1-prop-2-enylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-4-7(8)5-3-6-7;/h2H,1,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKRKORTYMBLAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2229435-12-3 |

Source

|

| Record name | 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)

![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)